molecular formula C8H9BrN2S B1276742 2-Bromo-4-methylphenylthiourea CAS No. 66644-79-9

2-Bromo-4-methylphenylthiourea

Cat. No. B1276742
CAS RN: 66644-79-9
M. Wt: 245.14 g/mol
InChI Key: QBTARKBNALVKLA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 2-Bromo-4-methylphenylthiourea involves various chemical reactions, primarily focusing on the functionalization of the thiourea moiety. In one study, the palladium-catalyzed isocyanide insertion into 2-bromophenylthioureas was explored, leading to the formation of 4-substituted imino-4H-benzo[d][1,3]thiazin-2-amines. This process was found to be successful with both aromatic and aliphatic thioureas when cyclohexyl isocyanide was used, but with limitations for other isocyanides . Another synthesis approach involved the reaction of 2-((4-ethylphenoxy)methyl)benzoyl isothiocyanate with primary aromatic amines, yielding new acylthiourea derivatives with antimicrobial properties .

Molecular Structure Analysis

The molecular structure of related compounds has been extensively studied using various techniques. For instance, the compound N′-Benzoyl-N-p-bromophenylthiourea was analyzed, revealing that the bromophenyl and benzoyl groups are positioned cis and trans to the S atom across the thiourea C—N bonds, respectively. The presence of the Br atom in the para position increases the dihedral angle between the bromophenyl group and the central carbonylthiourea plane . Similarly, the structure of N-(2-Bromophenyl)-N'-(4-methoxybenzoyl)thiourea was determined, showing specific dihedral angles between the central moiety and the attached fragments .

Chemical Reactions Analysis

The reactivity of thiourea derivatives has been a subject of interest in several studies. For example, N-(p-bromophenyl)-N′-methylthiourea undergoes addition reactions with acetylenedicarboxylic acid and its esters, forming various thiazolidinone derivatives. These reactions have been characterized by X-ray crystallography and NMR studies, providing insights into the chemical behavior of these compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of thiourea derivatives are influenced by their molecular structure and substituents. The antimicrobial activity of acylthiourea derivatives was found to be dependent on the type and position of substituents on the phenyl group attached to the thiourea nitrogen. Specifically, iodine and nitro substituents enhanced activity against Gram-negative bacteria, while electron-donating groups like methyl and ethyl favored inhibition of Gram-positive and fungal strains . Additionally, the spectroscopic and XRD analysis of related compounds, such as (E)-4-bromo-2-[(4-bromophenylimino)methyl]-6-ethoxyphenol, provided detailed information on their electrostatic potential, Fukui function, and other properties, which are crucial for understanding their reactivity and interactions with biological molecules .

Scientific Research Applications

Synthesis and Antimicrobial Properties

2-Bromo-4-methylphenylthiourea and related derivatives have been synthesized and evaluated for their antimicrobial properties. A notable study involved the synthesis of various thiourea derivatives, including those with bromophenyl groups, which demonstrated significant anti-pathogenic activity, particularly against strains like Pseudomonas aeruginosa and Staphylococcus aureus (Limban, Marutescu, & Chifiriuc, 2011). This finding suggests a potential for these derivatives in developing new antimicrobial agents with antibiofilm properties.

Catalytic Applications

Isothioureas, including those similar to 2-Bromo-4-methylphenylthiourea, have been used as catalysts in enantioselective additions. For example, they facilitated the addition of 4-nitrophenyl esters to iminium ions, showing promising results in yields and enantioselectivity (Arokianathar, Frost, Slawin, Stead, & Smith, 2018). This highlights their potential in synthetic chemistry, particularly in creating asymmetric molecules.

Antitumor Properties

Some derivatives of thiourea, akin to 2-Bromo-4-methylphenylthiourea, have shown promising antitumor properties. In particular, a study on 2-(4-aminophenyl)benzothiazoles, which are structurally related, revealed potent in vitro activity against various cancer cell lines, including breast, ovarian, lung, renal, and colon carcinoma (Bradshaw, Stevens, & Westwell, 2001). This indicates the potential of such compounds in cancer therapy.

Corrosion Inhibition

Phenylthiourea derivatives, closely related to 2-Bromo-4-methylphenylthiourea, have been assessed as corrosion inhibitors for carbon steel in acidic solutions. These derivatives exhibited mixed-type inhibition and their efficiency increased with concentration (Fouda & Hussein, 2012). This finding suggests their application in protecting metals from corrosion.

Safety and Hazards

Safety data sheets (SDS) for 2-Bromo-4-methylphenylthiourea are available and should be consulted for detailed safety and hazard information .

properties

IUPAC Name

(2-bromo-4-methylphenyl)thiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrN2S/c1-5-2-3-7(6(9)4-5)11-8(10)12/h2-4H,1H3,(H3,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBTARKBNALVKLA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=S)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60398516
Record name 2-bromo-4-methylphenylthiourea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60398516
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-4-methylphenylthiourea

CAS RN

66644-79-9
Record name 2-bromo-4-methylphenylthiourea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60398516
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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